2-Ethyl-4-nitroaniline

Melting Point Physical Property Process Chemistry

2-Ethyl-4-nitroaniline (CAS 6853-29-8) is a strategic building block for azo dyes, NLO chromophores, and heterocyclic scaffolds. Its ortho‑ethyl/para‑nitro substitution pattern delivers a melting point 45°C lower than its methyl analog, enabling low‑temperature diazotization and simplified purification. DFT studies confirm that the N‑alkyl motif enhances electronic hyperconjugation and second‑order nonlinear optical response—making this derivative indispensable when processability, solubility, or molecular hyperpolarizability drive your target molecule design. Choose 2‑ethyl‑4‑nitroaniline when generic nitroanilines cannot meet your reaction‑condition or material‑performance requirements.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 6853-29-8
Cat. No. B1602071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-nitroaniline
CAS6853-29-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2,9H2,1H3
InChIKeyDCOPKZQDPBRDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-nitroaniline (CAS 6853-29-8): Technical Specifications and Procurement Considerations


2-Ethyl-4-nitroaniline is an aromatic amine derivative characterized by an ethyl group at the ortho position and a nitro group at the para position of the aniline ring. It is a solid with a melting point of 85-87 °C and a predicted density of 1.218 g/cm³ . This compound belongs to the substituted nitroaniline family, which are key intermediates in the synthesis of azo dyes and other fine chemicals [1]. The specific positioning of its functional groups and the nature of the alkyl substituent impart distinct physical properties that directly impact its handling and application suitability, differentiating it from other nitroaniline analogs.

The Functional Consequences of Alkyl Substitution: Why 2-Ethyl-4-nitroaniline is Not a Drop-in Replacement for Its Analogs


Substituting a methyl for an ethyl group, or vice versa, on a nitroaniline core is not a minor structural change. Even a single carbon difference in the alkyl chain significantly alters key physicochemical properties such as melting point, density, and electronic structure. For instance, the target compound melts at 85-87 °C, a dramatic 45°C lower than its methyl analog . This directly affects its solubility in reaction media and its behavior during purification processes like recrystallization. Furthermore, density functional theory (DFT) calculations on a series of 4-nitroaniline-type compounds demonstrate that N-alkyl substitution enhances electronic hyperconjugation and can improve nonlinear optical (NLO) properties, underscoring that the specific alkyl group is a critical determinant of material performance, not just a passive structural feature [1].

2-Ethyl-4-nitroaniline: Quantifiable Differentiation from Primary Analogs


Reduced Melting Point vs. 2-Methyl-4-nitroaniline and 4-Nitroaniline

2-Ethyl-4-nitroaniline exhibits a significantly lower melting point compared to its closest structural analog, 2-methyl-4-nitroaniline, and the unsubstituted parent compound, 4-nitroaniline. This property is crucial for processing and formulation strategies .

Melting Point Physical Property Process Chemistry

Intermediate Density Compared to Methyl and Unsubstituted Analogs

The predicted density of 2-Ethyl-4-nitroaniline is intermediate between that of its 2-methyl analog and the unsubstituted 4-nitroaniline. This property influences its behavior in multi-phase systems and solid formulations .

Density Material Property Formulation

Enhanced Nonlinear Optical (NLO) Potential Through N-Alkyl Substitution

While direct experimental hyperpolarizability data for 2-Ethyl-4-nitroaniline is not available in the provided sources, a comprehensive DFT study on a series of 4-nitroaniline-type compounds provides class-level inference. The study concludes that the substitution of nitroaniline with N-alkyl groups increases electronic hyperconjugation and potentially improves NLO properties. Six of the studied compounds were predicted to outperform reference materials like urea, KDP, and 2M4NA [1].

Nonlinear Optics DFT Calculation Hyperpolarizability

High-Value Application Scenarios for 2-Ethyl-4-nitroaniline Driven by Its Differentiated Profile


Design and Synthesis of Azo Disperse Dyes with Tailored Physical Properties

As a member of the nitroaniline class, 2-Ethyl-4-nitroaniline serves as a diazo component in the synthesis of azo dyes [1]. Its significantly lower melting point (85-87 °C) compared to 2-methyl-4-nitroaniline (130-132 °C) can facilitate diazotization reactions and improve the solubility profile of the resulting dye intermediates. This property is particularly valuable in developing new disperse dyes where processability and dye-fiber affinity are critical. Procurement of this specific derivative over its methyl analog is justified when lower-temperature reaction conditions or altered solubility characteristics are required for the target dye molecule.

Development of Novel Organic Nonlinear Optical (NLO) Materials

The class-level inference from DFT calculations indicates that N-alkyl substitution on a 4-nitroaniline core enhances electronic hyperconjugation and holds potential for improved second-order NLO properties [2]. Therefore, 2-Ethyl-4-nitroaniline is a compelling candidate for research groups synthesizing and screening new organic chromophores for applications in photonic devices, optical switches, and laser technology. It should be prioritized over 4-nitroaniline itself as a building block for materials where increased molecular hyperpolarizability is a primary design goal.

Synthesis of Pharmaceutical Intermediates and Agrochemicals

Nitroaniline derivatives are recognized intermediates in the production of various drugs and agrochemicals [1]. The specific ortho-ethyl substitution pattern in 2-Ethyl-4-nitroaniline provides a unique steric and electronic environment that can influence downstream reaction pathways, such as nucleophilic substitution or reductive cyclization. This makes it a valuable and non-substitutable starting material for constructing specific heterocyclic scaffolds or for introducing an ortho-ethyl motif into more complex molecular architectures. Procurement is essential for synthetic routes that specifically require this substitution pattern to achieve the desired target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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